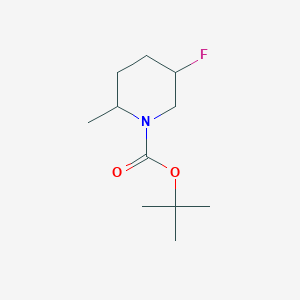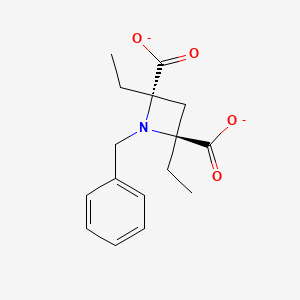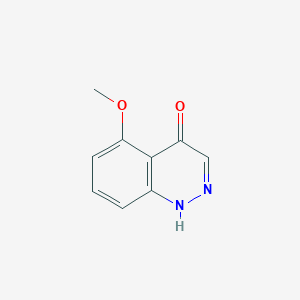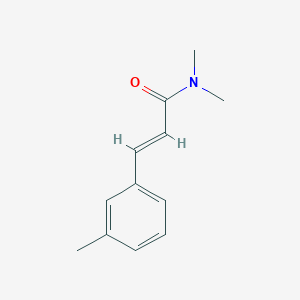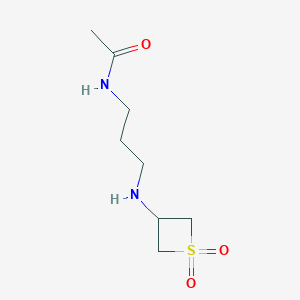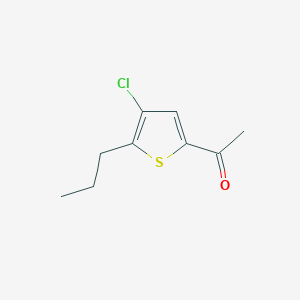
1-(4-Chloro-5-propylthiophen-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-5-propylthiophen-2-yl)ethanone is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a chlorine atom and a propyl group attached to the thiophene ring, along with an ethanone group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-(4-Chloro-5-propylthiophen-2-yl)ethanone can be achieved through several synthetic routes One common method involves the reaction of 4-chlorothiophene with propyl bromide in the presence of a base to introduce the propyl groupThe reaction conditions typically involve refluxing the reactants in an appropriate solvent like dichloromethane .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1-(4-Chloro-5-propylthiophen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ethanone group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as aluminum chloride, and specific temperature and pressure conditions to optimize the reaction yield. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives.
Applications De Recherche Scientifique
1-(4-Chloro-5-propylthiophen-2-yl)ethanone has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(4-Chloro-5-propylthiophen-2-yl)ethanone involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
1-(4-Chloro-5-propylthiophen-2-yl)ethanone can be compared with other similar compounds, such as:
1-(4-Chlorothiophen-2-yl)ethanone: This compound lacks the propyl group, making it less hydrophobic and potentially altering its reactivity and biological activity.
1-(4-(2-chloroethoxy)phenyl)ethanone: This compound has a different substituent on the aromatic ring, which can significantly impact its chemical and biological properties.
1-(2-Chloro-4-methylthiazol-5-yl)ethanone: This compound contains a thiazole ring instead of a thiophene ring, leading to different electronic and steric effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H11ClOS |
|---|---|
Poids moléculaire |
202.70 g/mol |
Nom IUPAC |
1-(4-chloro-5-propylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C9H11ClOS/c1-3-4-8-7(10)5-9(12-8)6(2)11/h5H,3-4H2,1-2H3 |
Clé InChI |
TYLIWLSQDHXXKC-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C=C(S1)C(=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


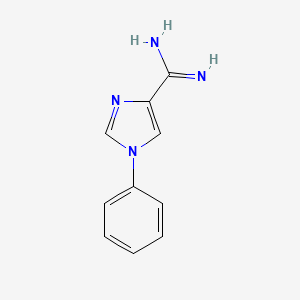
![5-(2',4-Dimethoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine 2,2,2-trifluoroacetate](/img/structure/B13013328.png)
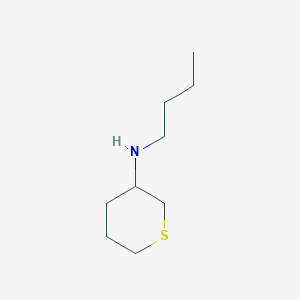

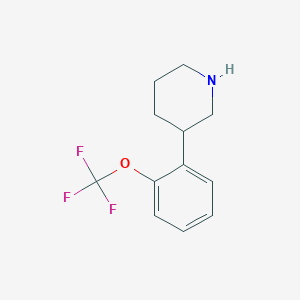
![N-methyl-N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide](/img/structure/B13013357.png)

